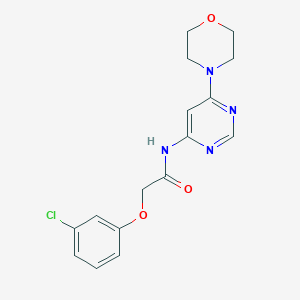

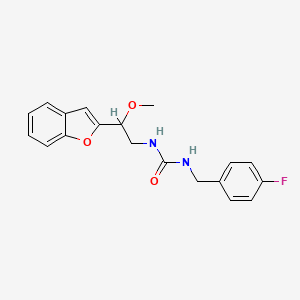

![molecular formula C20H25N5O4 B2869154 2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941995-63-7](/img/structure/B2869154.png)

2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It is a novel compound and may not have been extensively studied or characterized .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The presence of azepan (a seven-membered ring with one nitrogen), imidazo and triazine rings, and a methoxyphenyl group suggest a highly conjugated and potentially planar structure .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis and Spectral Characterisation : Research demonstrates the preparation of derivatives, including triazol-3-yl and 1,3,4-oxadiazol-2-yl derivatives, through reactions involving similar compounds (Mahmoud et al., 2012).

- Novel Compound Synthesis : Studies have explored the synthesis of new β-tricarbonyl compounds, leading to derivatives like 1,3-oxazine-2,4(3H)-dione and 2-thioxo-2,3-dihydropyrimidin-4(1H)-ones (Saçmacı et al., 2008).

Applications in Biological and Chemical Synthesis

- Cleavage and Derivative Formation : Research shows cleavage of tetrahydroimidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-diones, forming derivatives like 5-arylmethylidene-3-((E)-arylmethylideneamino)thiazolidine-2,4-diones, which have potential applications in medicinal chemistry (Izmest’ev et al., 2020).

- Antiviral Activity : The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their analogues has been investigated for antiviral properties, particularly against type 1 herpes and rhinoviruses (Kim et al., 1978).

- Analgesic and Anti-Inflammatory Agents : Novel compounds derived from such structures have been synthesized and evaluated for their potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).

Advanced Material Synthesis and Analysis

- Functionalized Tetrahydropyridines Synthesis : The synthesis of highly functionalized tetrahydropyridines, which may find applications in materials science and pharmaceuticals, has been researched (Wasilewska et al., 2011).

- Microwave-Assisted Synthesis : Studies have demonstrated microwave-assisted synthesis techniques for creating fused heterocycles incorporating the trifluoromethyl group, which is relevant in developing advanced materials (Shaaban, 2008).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the metabolism of fatty acids, specifically in the beta-oxidation pathway where it catalyzes the third step, which is the oxidation of L-3-hydroxyacyl-CoA by NAD+.

Mode of Action

It is believed that the compound interacts with its target enzyme, possibly inhibiting its function . This could lead to alterations in the metabolic pathways, particularly those involving fatty acids.

Biochemical Pathways

The compound’s interaction with 3-hydroxyacyl-CoA dehydrogenase type-2 would primarily affect the beta-oxidation pathway of fatty acids . This could potentially disrupt the energy production in cells, as the beta-oxidation of fatty acids is a major source of ATP. The downstream effects of this disruption would depend on the specific cellular context.

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to energy metabolism, given its potential impact on the beta-oxidation pathway . This could manifest in a variety of ways, depending on the cell type and physiological context.

Propriétés

IUPAC Name |

2-[2-(azepan-1-yl)-2-oxoethyl]-8-(4-methoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4/c1-29-16-8-6-15(7-9-16)23-12-13-24-18(27)19(28)25(21-20(23)24)14-17(26)22-10-4-2-3-5-11-22/h6-9H,2-5,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZZUXPKAZQLMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

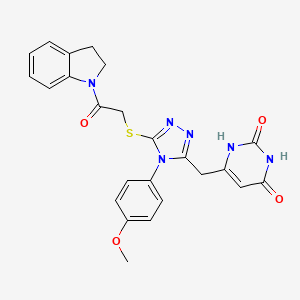

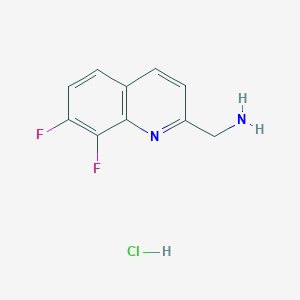

![(E)-1'-((4-methylstyryl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2869071.png)

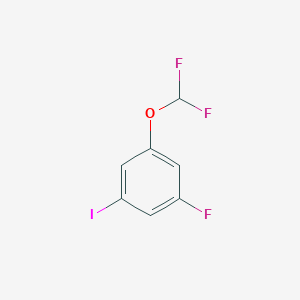

![Ethyl 3-(3-fluorophenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2869072.png)

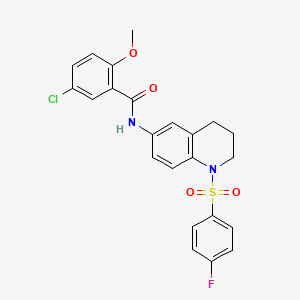

![2-fluoro-N-[(1,3-thiazol-5-yl)methyl]aniline](/img/structure/B2869073.png)

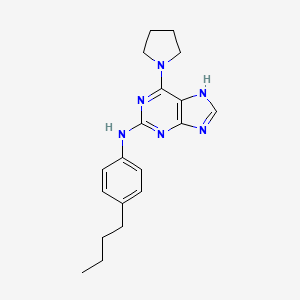

![5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2869076.png)

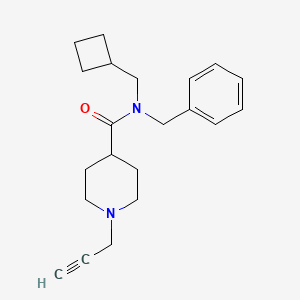

![1-{[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B2869086.png)

![2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2869093.png)